STF-118804 exerts its effects by precisely targeting a key metabolic process in cancer cells. The diagram below illustrates this multi-step mechanism and its downstream consequences.
This compound mechanism: NAMPT inhibition induces metabolic collapse and DNA damage, leading to apoptosis.
This compound has shown potent, nanomolar-range efficacy across a variety of cancer cell lines and in vivo models.
| Cancer Type | Model System | Experimental Readout | Potency (IC₅₀/EC₅₀) | Key Findings | Citation |
|---|---|---|---|---|---|
| B-cell Acute Lymphoblastic Leukemia (B-ALL) | Human B-ALL cell lines (SEM, MV411, Nalm6, etc.) & primary pediatric ALL samples | Cell viability (72-hour assay) | Low nanomolar range (e.g., 26 nM in Nalm6 cells) | Induces apoptosis without cell cycle arrest; highly potent against MLL-translocated cells. | [1] [2] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | PDAC cell lines (Panc-1, PaTu8988t, SU86.86, Panc04.03) | Cell viability (MTT assay, 72-hour), colony formation in soft agar | Single-digit to low nanomolar range (sensitive lines: Panc-1, PaTu8988t) | Reduces glucose uptake, lactate excretion, and ATP levels; activates AMPK; inhibits mTOR. | [3] |
| In Vivo Efficacy (ALL) | Orthotopic xenograft mouse model (MV411 cells) | Animal survival, tumor burden | 25 mg/kg, twice daily, subcutaneous | Improves survival and effectively depletes leukemia-initiating cells. | [1] |
| In Vivo Efficacy (Pancreatic Cancer) | Orthotopic mouse model (Panc-1 cells) | Tumor size/weight (luminescence) | 25 mg/kg, intraperitoneal (3 weeks) | Reduces tumor growth with no significant toxicity reported. | [3] |
The high-quality data for this compound is generated through standardized, well-established experimental methods.
For preclinical research, proper formulation is critical for in vivo studies.
This compound is part of a broader class of investigational NAMPT inhibitors. It is considered a next-generation inhibitor with high specificity [3] [7]. Other notable NAMPT inhibitors in research and development include FK866, CHS828, OT-82, and KPT-9274 [8] [5] [4].
A key challenge for this drug class has been clinical translation. Early NAMPT inhibitors showed promise but faced issues with toxicity (e.g., thrombocytopenia, gastrointestinal symptoms) and limited efficacy in initial clinical trials [5] [4]. Next-generation inhibitors like this compound and OT-82 aim to improve the therapeutic window through refined chemical structures and potentially better safety profiles [3] [5].
This compound is a powerful and highly specific research tool for investigating NAMPT biology and targeting NAD+-dependent processes in cancer.
Nicotinamide phosphoribosyltransferase (NAMPT) represents a critical metabolic enzyme and a promising therapeutic target in oncology and other disease areas. As the rate-limiting enzyme in the mammalian NAD salvage pathway, NAMPT catalyzes the condensation of nicotinamide (NAM) with 5-phosphoribosyl-1-pyrophosphate (PRPP) to form nicotinamide mononucleotide (NMN), which is subsequently converted to NAD by nicotinamide mononucleotide adenylyltransferase (NMNAT). The central metabolic role of NAD derives from its function as an essential cofactor in numerous redox reactions and as a required substrate for NAD-consuming enzymes such as poly(ADP-ribose) polymerases (PARPs), sirtuins (SIRTs), and CD38. These enzymes play crucial roles in DNA repair, epigenetic regulation, calcium signaling, and cellular stress responses [1] [2].
Cancer cells typically exhibit accelerated NAD consumption due to their heightened metabolic demands and increased activity of NAD-consuming enzymes. The half-life of NAD in tumor cells is approximately 1 hour, compared to longer periods in normal cells, creating a dependency on continuous NAD synthesis to maintain viability [1] [2]. Many cancer cells cannot efficiently utilize the de novo pathway from tryptophan or the Preiss-Handler pathway from nicotinic acid due to loss of expression of key enzymes such as nicotinic acid phosphoribosyltransferase (NAPRT1). This metabolic vulnerability renders them particularly dependent on the NAMPT-mediated salvage pathway, providing a therapeutic window for NAMPT inhibition [1] [3].
NAMPT exists in two distinct forms: intracellular NAMPT (iNAMPT), which performs the canonical enzymatic function in NAD biosynthesis, and extracellular NAMPT (eNAMPT), which acts as a cytokine-like protein involved in inflammation and immunoregulation. eNAMPT has been shown to activate Toll-like receptor 4 (TLR4) signaling, leading to NF-κB activation and subsequent production of pro-inflammatory cytokines that may contribute to tumor progression and modulation of the tumor immune microenvironment [2] [3]. The dual nature of NAMPT presents both challenges and opportunities for therapeutic targeting, as inhibitors must be designed to appropriately address both forms depending on the therapeutic context.
Table 1: Key Characteristics of NAMPT Forms
| Characteristic | Intracellular NAMPT (iNAMPT) | Extracellular NAMPT (eNAMPT) |
|---|---|---|
| Primary Function | NAD biosynthesis via salvage pathway | Cytokine-like signaling |
| Cellular Location | Cytoplasm | Extracellular space, circulating in blood |
| Key Interactions | Substrates: NAM, PRPP | Receptor: TLR4 |
| Role in Cancer | Sustains NAD levels for cancer cell metabolism | Promotes inflammation, angiogenesis, immune modulation |
| Therapeutic Targeting | Enzyme active site inhibitors | Potential antibody-based approaches |
NAMPT inhibitors function through competitive inhibition at the enzyme's active site, specifically targeting the nicotinamide binding pocket. Structural analyses reveal that most NAMPT inhibitors feature a heterocyclic pharmacophore that mimics the nicotinamide moiety of the natural substrate, enabling these compounds to effectively compete with nicotinamide for binding. Upon binding, these inhibitors form critical hydrogen bonds with key amino acid residues including Asp313, His191, and Ser241, effectively blocking the enzyme's catalytic activity [1] [4]. The inhibition of NAMPT results in rapid depletion of intracellular NAD pools, leading to severe disruption of cellular energy metabolism and inhibition of NAD-dependent processes essential for cancer cell survival.
The molecular events following NAMPT inhibition follow a predictable sequence. Initially, NAD levels decline rapidly, often within hours of inhibitor exposure. This NAD depletion impairs glycolytic capacity and mitochondrial function, reducing ATP production. Consequently, cells experience energy crisis and activation of stress response pathways. The critical downstream effects include disruption of DNA repair mechanisms due to impaired PARP activity, altered gene expression and metabolism due to reduced sirtuin function, and ultimately induction of caspase-dependent apoptosis or other forms of cell death such as oncosis [1] [5]. The dependency of cancer cells on continuous NAD synthesis makes them particularly vulnerable to this sequence of metabolic disruptions.
High-resolution crystal structures of NAMPT in complex with various inhibitors have provided invaluable insights into the molecular basis of inhibition. NAMPT functions as a homodimeric enzyme with two identical active sites located at the dimer interface. Each monomer contributes residues to both active sites, creating an extensive binding pocket that accommodates both the nicotinamide analog and the PRPP substrate [6] [4]. The active site can be conceptually divided into three regions: the nicotinamide-binding pocket, a central tunnel, and the PRPP-binding site. Most inhibitors primarily occupy the nicotinamide-binding pocket and extend into the adjacent tunnel, effectively blocking substrate access.
Comparative structural analyses of inhibitor-NAMPT complexes reveal important differences in binding interactions that explain variations in potency. For example, the classic inhibitor FK866 (also known as APO866) forms a critical hydrogen bond with Ser241 and exhibits hydrophobic interactions with Arg349, contributing to its high affinity (IC50 = 1.60 ± 0.32 nM) [4]. In contrast, the inhibitor MS0 lacks interaction with Ser241 and instead forms water-mediated hydrogen bonds with His191 and Val350, resulting in somewhat lower potency (IC50 = 9.08 ± 0.90 nM) [4]. These structural insights guide rational drug design efforts aimed at optimizing inhibitor interactions with key residues to enhance potency and overcome resistance mechanisms.
Table 2: Comparison of Representative NAMPT Inhibitors
| Inhibitor | Biochemical IC50 | Cellular Anti-proliferative IC50 | Key Structural Features | Development Status |
|---|---|---|---|---|
| FK866 | 1.60 ± 0.32 nM | 2.21 ± 0.21 nM (HepG2) | Pyridyl group; H-bond with Ser241 | Phase II clinical trials |
| CHS828 | Not specified | Low nanomolar range | Cyanoguanidine core | Phase I clinical trials |
| MS0 | 9.08 ± 0.90 nM | 510.01 ± 162.09 nM (HepG2) | Thiourea connector; water-mediated H-bonds | Preclinical |
| MS7 | 0.93 ± 0.29 nM | >10 μM (multiple lines) | Benzyl-substituted piperazine | Preclinical |
| GNE-618 | Sub-nanomolar | Not specified | Optimized for resistant mutations | Preclinical |
| OT-82 | Not specified | Not specified | Specific for hematological malignancies | Preclinical |
The emergence of resistance poses a significant challenge to the clinical efficacy of NAMPT inhibitors. Structural and functional studies have identified specific point mutations in the NAMPT gene that confer resistance by altering the inhibitor binding site while largely preserving enzymatic function. The most frequently encountered mutations occur at glycine 217 (G217), which is located near the inhibitor-binding pocket. Substitutions of this residue with arginine (G217R), alanine (G217A), or valine (G217V) introduce steric hindrance or alter the electrostatic environment, reducing inhibitor binding affinity without completely abrogating catalytic activity [6]. The G217R mutation, in particular, confers broad resistance to multiple inhibitor classes, including FK866, GMX1778, and GNE-618, complicating the development of effective sequential therapies.
A more nuanced resistance mechanism involves mutations at serine 165 (S165), located distal to the active site. Structural analyses reveal that S165F and S165Y mutations cause allosteric effects by unwinding an α-helix that participates in PRPP binding, thereby altering the enzyme's conformational dynamics and reducing inhibitor affinity [6]. Interestingly, these mutations confer differential resistance patterns, with strong resistance to GNE-618 but only moderate resistance to FK866 and GMX1778. This selectivity suggests that the structural determinants of binding vary among inhibitor classes, providing opportunities to develop next-generation compounds that can overcome specific resistance mutations. Additional resistance mechanisms include NAMPT amplification, which increases enzyme expression to overcome competitive inhibition, and dimer interface mutations such as D93del and Q388R that may affect protein stability and function [6].
Cancer cells can develop resistance through metabolic reprogramming that bypasses the NAMPT-dependent salvage pathway. The most well-characterized bypass mechanism involves reexpression or upregulation of NAPRT1, enabling cells to utilize the Preiss-Handler pathway for NAD synthesis from nicotinic acid (NA) [6]. This adaptation highlights the importance of patient stratification strategies based on NAPRT1 status in clinical trials of NAMPT inhibitors. Additional compensatory mechanisms include increased expression of nicotinamide riboside kinase (NMRK), which allows cells to utilize extracellular nicotinamide riboside (NR) as an NAD precursor, and enhanced activity of the de novo synthesis pathway from tryptophan in some cellular contexts.
The tumor microenvironment may also contribute to resistance through metabolic cooperation. Studies suggest that stromal cells in the tumor microenvironment can secrete NAD precursors that cancer cells uptake and utilize to bypass NAMPT inhibition. This paracrine rescue mechanism represents a non-cell-autonomous form of resistance that must be considered in therapeutic development. Additionally, cancer cells can develop reduced reliance on NAD-dependent processes through metabolic adaptations such as decreased PARP activity or altered energy metabolism pathways that minimize the impact of NAD depletion. Understanding these diverse resistance mechanisms is crucial for developing rational combination therapies and sequential treatment strategies that can delay or prevent resistance emergence.
The development of NAMPT inhibitors as monotherapies has yielded several promising clinical candidates, though challenges remain. First-generation inhibitors including FK866 (APO866), CHS828, and its prodrug GMX1777 demonstrated robust anti-tumor activity in preclinical models but showed limited efficacy in clinical trials, with dose-limiting toxicities such as thrombocytopenia, gastrointestinal toxicity, and potential retinal and cardiac effects [1] [2]. These adverse effects are largely mechanism-based, resulting from NAD depletion in normal tissues, particularly those with high metabolic rates. The narrow therapeutic window observed in early trials prompted the development of improved compounds with better pharmacokinetic properties and enhanced therapeutic indices.
Recent efforts have focused on optimizing inhibitor properties to overcome the limitations of first-generation compounds. Structure-based drug design has yielded inhibitors with improved potency and reduced off-target effects. For example, OT-82 has demonstrated preferential activity in hematological malignancies with an potentially improved safety profile [1]. Additionally, the novel inhibitor MS0 and its optimized analogues represent chemically distinct scaffolds with nanomolar potency, though cellular activity remains challenging due to factors such as poor target engagement in living cells [5] [4]. The disconnect between biochemical potency and cellular efficacy, as observed with MS7 (IC50 = 0.93 nM vs cellular IC50 > 10 μM), highlights the importance of optimizing cellular permeability and target engagement in addition to binding affinity [5].
To enhance efficacy and overcome resistance, numerous combination strategies have been explored preclinically and clinically. NAMPT inhibitors show synergistic activity with various chemotherapeutic agents, including fluorouracil in gastric cancer models, bortezomib in multiple myeloma, and platinum-based agents in solid tumors [1] [3]. The mechanistic basis for these synergies often involves exacerbation of metabolic stress or impairment of DNA repair pathways. For instance, NAMPT inhibition depletes NAD required for PARP activity, potentially enhancing the cytotoxicity of DNA-damaging agents. Additionally, the combination of NAMPT inhibitors with NAPRT1 deficiency represents a synthetic lethal approach that can be exploited through patient selection or by combining NAMPT inhibitors with drugs that suppress NAPRT1 expression.
Emerging combination approaches leverage our growing understanding of tumor immunology and the tumor microenvironment. NAMPT inhibitors can modulate the tumor immune microenvironment by reducing NAD levels in tumor-associated immune cells, potentially altering the balance between immunosuppressive and immunostimulatory populations [2] [3]. Preclinical evidence suggests that NAMPT inhibition may enhance the efficacy of immune checkpoint inhibitors by targeting immunosuppressive cell populations, though this approach requires further validation. Additionally, combinations with metabolic inhibitors targeting complementary pathways, such as glycolysis or glutaminolysis, may create synthetic lethal interactions that enhance anti-tumor efficacy while sparing normal tissues.
Several innovative approaches are expanding the therapeutic potential of NAMPT targeting beyond traditional small molecule inhibitors. Dual-targeting inhibitors represent a promising strategy to enhance efficacy and overcome resistance. For example, recent work has described the development of PDEδ/NAMPT dual inhibitors that simultaneously target KRAS signaling through PDEδ inhibition and metabolic stress through NAMPT inhibition [7]. These compounds demonstrated superior antitumor efficacy in KRAS-mutant pancreatic cancer models compared to single-target inhibitors, highlighting the potential of polypharmacology approaches in challenging cancer contexts.
Antibody-drug conjugates (ADCs) represent another innovative approach to enhance the therapeutic index of NAMPT inhibitors. By conjugating NAMPT inhibitor warheads to tumor-targeting antibodies, ADCs can theoretically deliver higher drug concentrations to tumor cells while minimizing exposure to normal tissues [1]. Early evidence suggests that NAMPTi-ADCs may overcome the hematological toxicities that limit conventional NAMPT inhibitors, though this approach remains in preclinical development. Additionally, the discovery of NAMPT activators for non-oncological indications highlights the diverse therapeutic potential of targeting this enzyme. Small molecule NAMPT activators such as SBI-797812 and N-PAMs have shown promise in raising NAD levels in models of neurodegenerative disease, chemotherapy-induced peripheral neuropathy, and metabolic disorders, suggesting a broader therapeutic landscape for NAMPT modulation [8] [9].
The evaluation of NAMPT inhibitor potency typically begins with biochemical enzyme activity assays using recombinant human NAMPT. A widely employed method is a coupled enzyme assay that measures NAMPT activity through the continuous detection of NAD formation. In this assay, NAMPT catalyzes the formation of NMN from nicotinamide and PRPP, followed by conversion of NMN to NAD by nicotinamide mononucleotide adenylyltransferase (NMNAT). The resulting NAD is then cyclically reduced and oxidized in the presence of alcohol dehydrogenase and ethanol, allowing for spectrophotometric or fluorometric monitoring of NAD formation [8] [5]. This continuous assay format provides robust measurement of enzyme kinetics and inhibitor IC50 values.
For high-throughput screening applications, a fluorescence-based endpoint assay detecting NMN derivatives may be employed. In this method, the enzymatic product NMN is converted to a fluorescent derivative through reaction with ketone compounds under specific conditions, allowing direct quantification of NAMPT activity [5]. This assay typically exhibits excellent sensitivity and reproducibility, with Z' factors >0.7, making it suitable for large-scale compound screening. For determination of inhibitor binding affinity, isothermal titration calorimetry (ITC) provides direct measurement of binding constants (KD), enthalpy changes (ΔH), and stoichiometry (n), offering insights into the thermodynamic driving forces of inhibitor interactions [5]. These biochemical approaches provide the foundation for characterizing inhibitor potency and mechanism before advancing to cellular assays.
Evaluating NAMPT inhibitor activity in cellular contexts requires assessment of both target engagement and functional consequences. The cellular thermal shift assay (CETSA) has emerged as a powerful method for directly evaluating target engagement in living cells. This technique exploits the principle that ligand binding stabilizes proteins against thermal denaturation. Cells are treated with inhibitors, heated to different temperatures, and the remaining soluble NAMPT is quantified by immunoblotting [5]. CETSA can directly demonstrate cellular target engagement and explain discrepancies between biochemical and cellular potency, as observed with MS7 which showed excellent biochemical activity (IC50 = 0.93 nM) but poor cellular activity due to insufficient target engagement [5].
The functional consequences of NAMPT inhibition are typically assessed through measurement of intracellular NAD levels and cell viability. NAD quantification can be performed using enzymatic, colorimetric, or liquid chromatography-mass spectrometry (LC-MS/MS) methods. For cell viability assessment, the sulforhodamine B (SRB) assay or CCK-8 assay are commonly employed, providing robust measurement of anti-proliferative effects across multiple cancer cell lines [5] [4]. Additionally, mechanisms of cell death can be characterized through annexin V/propidium iodide staining for apoptosis, measurement of ATP depletion, and assessment of reactive oxygen species generation. These cellular assays provide critical information on the functional consequences of NAMPT inhibition and help establish the relationship between NAD depletion and cell death in different cellular contexts.
Table 3: Standard Experimental Protocols for NAMPT Inhibitor Evaluation
| Assay Type | Key Reagents/Methods | Output Parameters | Considerations/Limitations |
|---|---|---|---|
| Biochemical NAMPT Activity | Recombinant NAMPT, PRPP, nicotinamide, ATP, coupling enzymes | IC50, enzyme kinetics | May not reflect cellular context |
| Cellular NAD Measurement | NAD extraction kits, LC-MS/MS, enzymatic cycling assays | NAD/NADH levels over time | Rapid NAD turnover requires careful timing |
| Anti-proliferative Activity | SRB assay, CCK-8 assay, colony formation | IC50, GI50 | Culture conditions affect baseline NAD |
| Target Engagement (CETSA) | Compound treatment, thermal challenge, NAMPT immunoblotting | Thermal shift (ΔTm) | Requires specific NAMPT antibody |
| Binding Affinity (ITC) | Purified NAMPT, inhibitor titration | KD, ΔH, ΔS, n | High protein consumption |
| Crystal Structure Analysis | Protein crystallization, X-ray diffraction | Atomic-resolution binding mode | Technically challenging |
The development of NAMPT inhibitors represents a promising approach to targeting cancer metabolism, with several compounds advancing to clinical trials. The mechanistic foundation for this approach is well-established, relying on the dependency of many cancer cells on the NAMPT-mediated NAD salvage pathway to support their elevated metabolic demands and NAD consumption. Structural biology efforts have provided detailed insights into inhibitor binding modes and resistance mechanisms, enabling rational design of improved compounds. However, challenges remain in achieving sufficient therapeutic windows and overcoming inherent and acquired resistance.
Future directions in the NAMPT inhibitor field will likely focus on several key areas. First, biomarker-driven patient selection strategies, particularly based on NAPRT1 status, may enhance therapeutic efficacy by identifying tumors most vulnerable to NAMPT inhibition. Second, the development of novel therapeutic modalities such as dual inhibitors and antibody-drug conjugates may improve tumor specificity and overcome resistance mechanisms. Third, combination strategies with immunotherapeutic agents and other targeted therapies may leverage the immunomodulatory effects of NAMPT inhibition and create synthetic lethal interactions. Finally, a deeper understanding of the tissue-specific toxicities associated with NAMPT inhibition may guide dosing schedules or rescue strategies that mitigate adverse effects while maintaining anti-tumor efficacy.
NAMPT catalyzes the rate-limiting step in the predominant mammalian pathway for NAD+ biosynthesis [1] [2] [3]. This "salvage" process recycles nicotinamide (NAM), a by-product of NAD+-consuming enzymes, back into usable NAD+ [1] [4].
The pathway follows two key steps:
This cycle is crucial for maintaining NAD+ levels, especially under conditions of high consumption or stress [1]. The table below summarizes the core components.
| Component | Role in NAD+ Salvage Pathway |
|---|---|
| NAMPT | Rate-limiting enzyme; catalyzes the formation of NMN from NAM and PRPP [1] [2]. |
| NMNAT1, 2, 3 | Enzymes that convert NMN to NAD+; localized to different subcellular compartments (nucleus, cytoplasm, mitochondria) [6]. |
| Nicotinamide (NAM) | Primary precursor; a by-product of NAD+-consuming enzymes (Sirtuins, PARPs, CD38) [1] [4]. |
| Nicotinamide Riboside (NR) | An alternative precursor that is first phosphorylated to NMN by NRKs [2] [3]. |
The NAD+ salvage pathway is a continuous cycle of consumption and regeneration.
NAMPT's activity is tightly controlled through multiple mechanisms, positioning it as a key node in cellular signaling.
Cells maintain separate NAD+ pools in different compartments, each with its own salvage machinery. Neuronal mitochondria possess a complete NAMPT-mediated salvage pathway with NAMPT and NMNAT3 localized in the mitochondrial matrix [6]. The table below shows how compartmentalization affects bioenergetics.
| Subcellular Compartment | Key Salvage Enzymes | Primary Bioenergetic Role |
|---|---|---|
| Cytoplasm | NMNAT2 | Has a larger effect on glycolytic flux [6]. |
| Nucleus | NMNAT1 | Has a larger effect on glycolytic flux [6]. |
| Mitochondria | NAMPT, NMNAT3 | Has a larger effect on basal and ATP-production linked mitochondrial respiration [6]. |
The decline of NAD+ during aging and in various diseases is often linked to reduced NAMPT expression or activity, making it a promising therapeutic target [1] [3].
Therapeutic Strategies: Research focuses on:
Key Disease Implications:
Key methodologies from recent studies illustrate how NAMPT function is investigated.
The mechanism of NAMPT inhibition by AMP during energy stress.
Recent medicinal chemistry efforts have yielded several promising new inhibitors with diverse scaffolds and improved profiles.
| Molecule / Candidate | Key Characteristics & Mechanism | Preclinical Evidence |
|---|---|---|
| JJ08, FEI191, FEI199 [1] | Novel small molecules with broad anticancer activity. | JJ08 completely eradicated tumor growth in a mouse xenograft model of hematological malignancies [1]. |
| KPT-9274 (ATG-019) [2] [3] | A later-generation inhibitor; also inhibits PAS kinase. | Clinical trials ongoing for advanced solid tumors, NHL, and AML; often administered with niacin (NA) to rescue on-target toxicity [2]. |
| OT-82 [2] [3] | Designed with a focus on hematological malignancies. | Selective cytotoxicity against hematological cancer cells; clinical trials ongoing for relapsed/refressed lymphoma [2] [3]. |
| A4276 [1] | Exploits synthetic lethality in NAPRT-deficient cancers. | Shows enhanced selective cytotoxicity; potential role in mitigating chemotherapy-induced peripheral neuropathy (CIPN) [1]. |
| T8 [4] [5] | Dual PD-L1/NAMPT inhibitor. | Oral bioavailability of 78.8% in mice; superior tumor growth inhibition vs. anti-PD-L1 antibody in melanoma models [5]. |
For researchers developing NAMPT inhibitors, a standard preclinical evaluation workflow is crucial. The diagram below outlines the core experimental flow for assessing novel NAMPT inhibitors.
Figure 1: A generalized preclinical workflow for evaluating novel NAMPT inhibitors, from biochemical testing to in vivo models.
Key experimental methodologies include:
A key focus in next-generation development is understanding and overcoming drug resistance. The diagram below illustrates the primary mechanisms cancer cells use to resist NAMPT inhibition.
Figure 2: Major documented mechanisms of resistance to NAMPT inhibitors in cancer cells.
The main resistance mechanisms include:
The drive for new inhibitors is supported by a positive market outlook and clear biological rationale.
The future of NAMPT targeting is likely to see increased integration of patient stratification biomarkers like NAPRT deficiency, more sophisticated dual-target agents, and the clinical translation of targeted delivery platforms [1] [4] [3].
STF-118804 exerts its anticancer effects by specifically inhibiting NAMPT, the rate-limiting enzyme in the major NAD+ salvage pathway in mammals [1].
The diagram below illustrates how this compound inhibition of NAMPT triggers a cascade of metabolic and signaling events leading to cancer cell death.
Figure 1: Signaling pathway of this compound-induced cancer cell death. This compound inhibits NAMPT, depleting cellular NAD+. This leads to reduced glycolytic flux and ATP levels, triggering AMPK activation and mTOR inhibition, ultimately resulting in apoptosis. The effects can be rescued by adding exogenous NMN. [1] [2]
This compound has shown potent, nanomolar-range efficacy across a variety of cancer cell lines and in vivo models.
In Vitro Efficacy in Human Cancer Cell Lines
| Cell Line / Model | Cancer Type | Assay / Parameter | Reported IC50 / Efficacy | Source (Reference) |
|---|---|---|---|---|
| Panc-1 | Pancreatic Ductal Adenocarcinoma (PDAC) | Cell Viability (MTT, 72h) | ~10 nM (IC50) | [1] [2] |
| PaTu8988t | Pancreatic Ductal Adenocarcinoma (PDAC) | Cell Viability (MTT, 72h) | ~10 nM (IC50) | [1] [2] |
| SU86.86 | Pancreatic Ductal Adenocarcinoma (PDAC) | Cell Viability (MTT, 72h) | ~25 nM (IC50) | [1] [2] |
| NALM-6 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | Cell Viability (72h) | 26 nM (IC50) | [3] |
| MV4-11 | Acute Myeloid Leukemia | Cell Viability (72h) | 3.8 µM (IC50) | [3] |
| NB1691 | Neuroblastoma | ATP Assay / Apoptosis | Significant reduction | [4] |
| Multiple PDAC lines | Pancreatic Cancer | Colony Formation (Soft Agar) | Concentration-dependent reduction | [1] [2] |
In Vivo Efficacy in Mouse Models
| Animal Model | Cancer Type | Dosage & Regimen | Key Results | Source |
|---|---|---|---|---|
| Mouse orthotopic PDAC (Panc-1) | Pancreatic Cancer | 25 mg/kg, i.p., 3 weeks | Reduced tumor size and weight; No significant toxicity | [1] [3] |
| Mouse orthotopic ALL | Acute Lymphoblastic Leukemia | 25 mg/kg, twice daily, s.c., 20 days | Improved survival; Inhibited tumor growth | [2] [3] [5] |
| Mouse xenograft (NB1691) | Neuroblastoma | Not Fully Specified | Blocked tumor growth | [4] |
The preclinical data for this compound is generated through standardized in vitro and in vivo experiments.
In Vitro Cell Viability and Metabolic Assays
In Vivo Efficacy Studies
This compound shows promise not only as a single agent but also in combination therapy.
This compound is a potent and specific NAMPT inhibitor with compelling preclinical efficacy across multiple cancer types. Its mechanism of action—inducing NAD+ depletion and metabolic collapse—is well-established. The compound has shown promising activity in vitro and in vivo, both alone and in combination with existing therapies, supporting its potential for further development as an anticancer therapeutic.
The table below summarizes the key parameters for administering STF-118804 in mouse models of Acute Lymphoblastic Leukemia (ALL) [1] [2] [3].
| Parameter | Specification |
|---|---|
| Recommended Dose | 25 mg/kg [1] [2] [3] |
| Dosing Frequency | Twice daily (BID) [1] [2] [3] |
| Route of Administration | Subcutaneous (s.c.) injection [1] [2] [3] |
| Vehicle Formulation | 20% (w/v) [2-hydroxypropyl]-γ-cyclodextrin / 5% (v/v) DMSO [2] [3] |
| Study Duration (Example) | 20 days [2] |
The efficacy of this compound has been demonstrated in an orthotopic xenotransplant model of high-risk ALL. The typical workflow involves implanting leukemia cells (e.g., MV411) into mice, followed by treatment with the dosing regimen outlined above [1] [2]. This treatment has been shown to improve survival and effectively deplete leukemia-initiating cells [1] [2] [3].
The diagram below illustrates the logical sequence of this in vivo efficacy study.
This compound is a highly specific competitive inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway [4] [1] [3]. By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, leading to metabolic collapse, impaired DNA damage repair, and ultimately, apoptosis in cancer cells [4] [5].
A critical experiment to confirm on-target activity is the NMN Rescue Assay. Adding exogenous Nicotinamide Mononucleotide (NMN), the product of the NAMPT reaction, can reverse the cytotoxic effects of this compound, rescuing both NAD+ levels and cell viability [5]. This assay is a key proof that the observed effects are due to NAMPT inhibition.
The flowchart below summarizes this mechanism and the corresponding validation assay.
The solubility of STF-118804 has been characterized primarily in DMSO. The table below summarizes the quantitative data available from different suppliers.
| Source | Solubility in DMSO | Note |
|---|---|---|
| Selleckchem [1] | 61 mg/mL (132.16 mM) | Validated by supplier; notes that moisture-absorbing DMSO reduces solubility. |
| TargetMol [2] | 46.2 mg/mL (100.1 mM) | Sonication is recommended to aid dissolution. |
| MedChemExpress (MCE) [3] | 25 mg/mL (54.17 mM) | Solution preparation requires ultrasonic treatment; notes that hygroscopic DMSO impacts solubility. |
| Tribioscience [4] | 47 mg/mL | - |
| Sigma-Aldrich [5] | 20 mg/mL | - |
| BioCrick [6] | ≥ 31 mg/mL | "≥" indicates soluble, but saturation is unknown. |
| ApexBio [7] | ≥19.1 mg/mL in DMSO | - |
Key Considerations for Stock Solution Preparation:
The following workflow and protocol detail the use of this compound for cell viability assays, based on published studies [8] [1].
Detailed Protocol for Cell Viability Assay [8] [1] [3]:
For preclinical animal studies, this compound is not soluble in water and requires specific formulations. The table below lists two validated in vivo formulations.
| Formulation | Composition | Final Concentration | Administration & Notes |
|---|---|---|---|
| Homogeneous Suspension [1] | 0.5% Carboxymethyl cellulose (CMC-Na) | 5 mg/mL | Subcutaneous (s.c.) injection. A stable suspension. |
| Clear Solution [1] | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | 1 mg/mL | Subcutaneous (s.c.) injection. Validated for stability when fresh. |
| Clear Solution [1] | 5% DMSO, 95% Corn Oil | 0.3 mg/mL | Suitable for oral gavage or intraperitoneal (i.p.) injection. |
Example In Vivo Dosing Regimen: In an orthotopic model of acute lymphoblastic leukemia, this compound was administered at 25 mg/kg, twice daily, via subcutaneous injection for 20 days, which significantly improved survival [1] [2]. In a pancreatic cancer model, 25 mg/kg administered via intraperitoneal injection for 3 weeks reduced tumor growth [3].
This compound is a highly specific inhibitor of NAMPT (nicotinamide phosphoribosyltransferase), the rate-limiting enzyme in the NAD+ salvage pathway [5] [8] [9]. Its mechanism leads to several downstream effects that can be measured in experiments.
Key Experimental Applications:
I hope these detailed application notes and protocols assist your research on this compound. Should you require specific information on a different cell line or assay, please feel free to ask.
STF-118804 acts as a highly specific and potent competitive inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway [1]. This inhibition blocks the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), leading to a severe depletion of intracellular NAD+ pools [1]. The resulting metabolic collapse is characterized by reduced glycolysis (decreased glucose uptake and lactate excretion) and a drop in ATP levels [1]. This energy crisis activates the energy-sensor AMPK (phosphorylating it at Thr172) while simultaneously inhibiting the mTOR growth pathway, ultimately triggering apoptosis (programmed cell death) in cancer cells [2] [1].
The following diagram illustrates this mechanism and its cellular consequences:
This compound demonstrates potent, nanomolar-range activity against various cancer cell lines [2] [1].
| Cell Line | Cancer Type | Assay | Incubation Time | EC₅₀ / IC₅₀ |
|---|---|---|---|---|
| NALM-6 (Human) | B-cell Acute Lymphoblastic Leukemia (B-ALL) | CellTiter-Glo | 72 hours | 0.026 µM [2] |
| Mouse B-ALL | B-cell Acute Lymphoblastic Leukemia (B-ALL) | CellTiter-Glo | 72 hours | 0.061 - 0.072 µM [2] |
| Panc-1 (Human) | Pancreatic Ductal Adenocarcinoma (PDAC) | MTT / Trypan Blue | 72 hours | ~12.5 nM (approx. from graph) [1] |
| PaTu8988t (Human) | Pancreatic Ductal Adenocarcinoma (PDAC) | MTT / Sulforhodamine B | 72 hours | ~12.5 nM (approx. from graph) [1] |
| SUP-B15 (Human) | B-cell Acute Lymphoblastic Leukemia (B-ALL) | CellTiter-Glo | 72 hours | 1.1 µM [2] |
Detailed Protocol (MTT Assay in PDAC Cells) [1]:
Additional In Vitro Assays:
This compound has shown efficacy in orthotopic mouse models of pancreatic cancer and acute lymphoblastic leukemia, with reduced tumor growth and improved survival [2] [1].
Detailed Protocol (Orthotopic Pancreatic Cancer Model) [1]:
Alternative Protocol (Leukemia Model) [2] [3]:
Solubility and Stock Solution Preparation:
In Vivo Formulation Examples: For animal studies, the DMSO stock must be further diluted into an injectable or oral formulation. Below are two validated examples for injection:
Nicotinamide phosphoribosyltransferase (NAMPT) serves as the rate-limiting enzyme in the NAD salvage pathway, which is responsible for regenerating nicotinamide adenine dinucleotide (NAD+) from nicotinamide (NAM) in mammalian cells. NAD+ represents an essential cofactor in numerous cellular processes, including energy metabolism, DNA repair, and gene expression regulation. Due to their rapid proliferation and high metabolic demands, many cancer cells exhibit increased dependence on the NAMPT-mediated salvage pathway for maintaining adequate NAD+ pools, making this enzyme an attractive molecular target for anticancer therapy [1] [2].
This compound is a next-generation, highly specific NAMPT inhibitor discovered through sequential high-throughput chemical and functional genomic screens. This compound demonstrates improved potency compared to first-generation NAMPT inhibitors like FK866, with significant efficacy demonstrated across multiple cancer types in preclinical models. This compound specifically binds to the NAMPT active site, competitively inhibiting the conversion of nicotinamide to nicotinamide mononucleotide (NMN), thereby disrupting NAD+ biosynthesis and triggering cancer cell death through metabolic collapse and impaired DNA repair mechanisms [3] [4]. The therapeutic rationale for targeting NAMPT with this compound stems from the documented overexpression of NAMT in various cancers and the particular vulnerability of certain cancer types to NAD+ depletion, creating a potential therapeutic window that can be exploited for selective anticancer activity.
Table 1: In vitro efficacy of this compound across cancer cell lines
| Cancer Type | Cell Line | IC50 (nM) | Key Findings | Rescue by NMN |
|---|---|---|---|---|
| Pancreatic Ductal Adenocarcinoma | Panc-1 | Nanomolar range | Reduced viability, metabolic collapse, inhibited colony formation | Yes |
| Pancreatic Ductal Adenocarcinoma | PaTu8988t | Nanomolar range | Reduced viability, decreased glucose uptake and lactate excretion | Yes |
| Pancreatic Ductal Adenocarcinoma | SU86.86 | Nanomolar range | Reduced viability, ATP depletion, AMPK activation/mTOR inhibition | Yes |
| Acute Lymphoblastic Leukemia | Multiple cell lines | 3.1-32.3 nM | Reduced viability, induced apoptosis, targeted leukemia stem cells | Yes |
| Neuroblastoma | NB1691 | Nanomolar range | Decreased ATP, induced apoptosis, reduced neurosphere formation | Not reported |
| Ewing Sarcoma | TC71, TC32, RDES | Similar to OT-82 | Impaired DNA damage repair, G2 cell-cycle arrest, apoptosis | Yes (for OT-82) |
Table 2: In vivo efficacy of this compound in orthotopic xenograft models
| Cancer Model | Implantation Method | Dosing Regimen | Treatment Duration | Key Outcomes |
|---|---|---|---|---|
| Pancreatic Cancer (Panc-1 Luc) | Orthotopic implantation into pancreas | Not specified | 21 days | Significant reduction in tumor size |
| Acute Lymphoblastic Leukemia | Orthotopic xenograft | Not specified | Not specified | Improved survival, inhibited tumor growth, reduced leukemia stem cells |
| Neuroblastoma (NB1691) | Subcutaneous xenograft | Not specified | Not specified | Blocked tumor growth |
| Ewing Sarcoma (TC71) | Subcutaneous xenograft (OT-82) | Oral administration | Varying cycles | Impaired tumor growth, prolonged survival, pharmacodynamic marker correlation |
Research has demonstrated that this compound exhibits additive effects when combined with conventional chemotherapeutic agents. In pancreatic cancer models, combinations of this compound with gemcitabine, paclitaxel, or etoposide resulted in enhanced reduction of cell viability compared to monotherapy [1] [5]. Similarly, in Ewing sarcoma models, the NAMPT inhibitor OT-82 showed enhanced antitumor activity when combined with DNA-damaging agents, suggesting that low-dose combination regimens may potentially improve therapeutic efficacy while reducing toxicity [6]. These findings support the strategic exploration of NAMPT inhibitors as potential combination therapy agents rather than solely as monotherapies.
The orthotopic patient-derived xenograft (PDX) model provides a clinically relevant platform for evaluating drug efficacy as it maintains the genomic complexity and microenvironmental aspects of the original tumor. The following protocol adapts established PDX methodologies for this compound studies in pancreatic cancer [7]:
Animal Selection: Utilize athymic nude (J:NU) or NSG mice (4-6 weeks old) as immunocompromised hosts. House animals under standard conditions (12-hour light/dark cycle) with ad libitum access to food and water. All procedures must receive prior IACUC approval.
Tumor Source: Obtain tumor tissue from either patient-derived pancreatic cancer samples or from established PDX lines maintained in donor mice. For the latter, euthanize tumor-bearing mice following approved protocols, excise tumors under sterile conditions, and remove any healthy pancreatic tissue from the tumor borders.
Tumor Slice Preparation: Embed tumor tissue in low-melting agarose and section using a Compresstome vibrating microtome with the following parameters: continuous mode, speed 8.4, oscillation 4.6, slice thickness 300 μm. Transfer tissue slices to ice-cold Hank's Balanced Salt Solution (HBSS) until implantation.
Orthotopic Implantation: Anesthetize mice using isoflurane anesthesia and create a left lateral abdominal incision to expose the pancreas. Using microscissors, create a small pocket in the pancreatic tissue and carefully implant one tumor slice per mouse. Close the pancreatic pocket using a pre-prepared absorbable suture loop (6-0 Vicryl recommended). Close the abdominal wall with non-absorbable suture and the skin with wound clips. Administer perioperative antibiotics (enrofloxacin) and analgesics (buprenorphine) according to institutional guidelines.
Randomization and Dosing Initiation: Allow 7-10 days for engraftment before randomizing mice into treatment and control groups (typically n=8-10 per group). Begin this compound treatment when tumors reach approximately 50-100 mm³ as measured by ultrasound.
Dosing Formulation: Prepare this compound solution in DMSO followed by dilution in appropriate vehicle (e.g., saline or PBS) with final DMSO concentration not exceeding 5%. The specific dosing regimen for this compound has not been explicitly detailed in the available literature, though studies have reported efficacy with daily administration for 21 days [1].
Tumor Monitoring: Monitor tumor growth weekly using high-frequency ultrasound imaging (e.g., VEVO 3100 system). Measure tumor dimensions in three planes and calculate volume using the formula: Volume = (Length × Width × Height) × π/6. Additionally, monitor animal weight twice weekly and observe for any signs of toxicity or distress.
Endpoint Criteria: Euthanize mice when tumors reach 1.5-2.0 cm in diameter or if mice show signs of distress (weight loss >20%, lethargy, difficulty breathing). Collect tumors for pharmacodynamic analyses, including NAD+ levels, PARP activity, and markers of apoptosis (cleaved caspase-3).
Figure 1: Molecular mechanism of this compound action in cancer cells
The diagram illustrates the sequential molecular events following this compound treatment, culminating in cancer cell death through multiple synergistic pathways. The central mechanism involves NAMPT inhibition, which leads to NAD+ depletion and subsequent disruption of NAD+-dependent cellular processes. This disruption manifests in two primary consequences: (1) impaired DNA repair due to reduced PARP activity, resulting in accumulated DNA damage and G2 cell cycle arrest; and (2) metabolic collapse through diminished glycolytic flux and ATP depletion, triggering AMPK activation and mTOR inhibition. The convergence of these pathways ultimately induces apoptosis, the primary mode of cancer cell death observed with this compound treatment. Notably, the addition of NMN, the product of the NAMPT-catalyzed reaction, rescues NAD+ levels and reverses these effects, confirming the on-target activity of this compound [1] [6].
Figure 2: Experimental workflow for this compound evaluation in orthotopic PDX models
The experimental workflow outlines the sequential steps for evaluating this compound efficacy in orthotopic pancreatic cancer models. The process begins with tumor acquisition from either patient samples or established PDX lines, followed by precision slice preparation using a vibrating microtome. The orthotopic implantation phase involves surgical placement of tumor slices directly into the mouse pancreas, creating a more physiologically relevant model compared to subcutaneous implantation. After a recovery period of 7-10 days to allow for engraftment, mice are randomized into treatment groups based on baseline tumor measurements. The treatment phase involves daily administration of this compound for 21 days, with regular monitoring of tumor growth and animal health. Finally, comprehensive endpoint analyses are performed, including tumor measurement, collection for biomarker studies, and assessment of molecular pharmacodynamic markers such as NAD+ levels and PARP activity [1] [7].
The experimental data and protocols presented establish a foundation for targeted cancer therapy development using this compound in orthotopic xenograft models. The consistent demonstration of efficacy across multiple cancer types suggests that NAMPT inhibition represents a promising strategy for malignancies dependent on the NAD salvage pathway. The orthotopic pancreatic cancer model described offers particular translational relevance given the dismal prognosis and limited treatment options for pancreatic ductal adenocarcinoma, where this compound has demonstrated significant tumor growth reduction both as monotherapy and in combination with standard chemotherapeutic agents [1] [5].
For research applications, these protocols enable mechanistic studies of NAD metabolism in cancer, combination therapy screening, and biomarker identification for patient stratification. The pharmacodynamic markers described (NAD+ depletion, PARP inhibition, DNA damage accumulation) provide measurable endpoints for target engagement and drug activity assessment. Furthermore, the rescue experiments with NMN offer a critical control for confirming on-target activity in both in vitro and in vivo settings [1] [6].
Future research directions should focus on optimizing dosing schedules, identifying predictive biomarkers of sensitivity (such as NAPRT expression levels), and exploring rational combination therapies that leverage the DNA repair defects induced by NAD depletion. The orthotopic PDX model protocol presented here provides a clinically relevant platform for these investigations, potentially bridging the gap between preclinical findings and clinical application in pancreatic cancer and other solid malignancies.
STF-118804 is a highly specific and potent competitive inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD salvage pathway [1] [2]. Its mechanism leads to metabolic collapse in Pancreatic Ductal Adenocarcinoma (PDAC) cells, as illustrated in the following pathway diagram.
The following tables summarize the key quantitative findings from the cited preclinical study [1] [3].
Table 1: Cytotoxic Activity of this compound in PDAC Cell Lines (72-hour treatment)
| PDAC Cell Line | IC₅₀ (nM) | Assay Type | Key Characteristics |
|---|---|---|---|
| Panc-1 | Most Sensitive | MTT | Used for in vivo orthotopic model |
| PaTu8988t | Most Sensitive | MTT | Used for in vivo orthotopic model |
| SU86.86 | Less Sensitive | MTT | Required higher [ ] for NAD reduction |
| Panc04.03 | N/A | MTT | Viability reduced at nanomolar doses |
Table 2: this compound-Induced Metabolic Collapse (24-hour treatment)
| Metabolic Parameter | Panc-1 Effect | PaTu8988t Effect | SU86.86 Effect |
|---|---|---|---|
| NAD+ Levels | Concentration-dependent decrease | Concentration-dependent decrease | Decrease (required higher [ ]) |
| Glucose Uptake | Significant decrease | Significant decrease | Significant decrease |
| Lactate Excretion | Significant decrease | Significant decrease | Significant decrease |
| ATP Levels | Decrease after 48h | Decrease after 48h | Decrease after 48h |
Table 3: In Vivo Efficacy in Orthotopic PDAC Model
| Treatment Group | Subject | Dosage & Duration | Outcome |
|---|---|---|---|
| This compound | Mice with orthotopic Panc-1 tumors | 21 days | Reduced tumor size |
| FK866 (first-gen NAMPTi) | Mice with orthotopic Panc-1 tumors | 21 days | Reduced tumor size |
Here are the core methodologies used to generate the data in the original study [1] [3].
The data and protocols presented offer a robust foundation for investigating NAMPT inhibitors like this compound in pancreatic cancer. Further work is needed to optimize dosing regimens and validate combination strategies for clinical translation.
STF-118804 is a highly specific, next-generation inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage biosynthesis pathway [1] [2]. By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, leading to metabolic collapse, energy disruption, and induction of apoptosis in cancer cells, particularly those with high metabolic demands like B-ALL cells [1] [3].
The table below summarizes the sensitivity of various hematological cell lines to this compound [4]:
| Cell Line | Type | EC₅₀ / IC₅₀ | Assay & Duration |
|---|---|---|---|
| NALM-6 | Human B-ALL | 26 nM | CellTiter-Glo, 72 hr |
| B-ALL BCR-ABL DKO | Mouse B-ALL | 61 nM | CellTiter-Glo, 72 hr |
| B-ALL BCR-ABL WT | Mouse B-ALL | 72 nM | CellTiter-Glo, 72 hr |
| KOPN-8 | Human B-ALL | 1.23 µM | CellTiter-Glo, 72 hr |
| MV4-11 | Human Leukemia | 3.8 µM | CellTiter-Glo, 72 hr |
| SUP-B15 | Human B-ALL | 1.1 µM | CellTiter-Glo, 72 hr |
| K562 | Human CML | 4.6 µM | CellTiter-Glo, 72 hr |
| UoC-B1 | Human Leukemia | >54.98 µM | CellTiter-Glo, 72 hr |
| BJ | Human Fibroblast | 2.49 µM | CellTiter-Glo, 72 hr |
This compound demonstrates high potency against specific B-ALL cell lines, with IC₅₀ values in the low nanomolar range for sensitive models like NALM-6 [4]. In leukemic samples from pediatric ALL patients, this compound reduced viability with IC₅₀ values ranging from 3.1 to 32.3 nM [5] [2]. The compound induces apoptosis without antecedent cell cycle arrest [2].
The table below outlines key findings from in vivo studies [2] [4]:
| Model Description | Dosing Regimen | Key Results |
|---|---|---|
| Orthotopic xenograft of high-risk ALL (MV4-11 cells) | 25 mg/kg, twice daily, subcutaneous injection, 20 days [2]. | Improved survival, inhibited tumor growth, and effectively depleted leukemia-initiating stem cells [2]. |
| Orthotopic pancreatic cancer model (Panc-1 cells) | 25 mg/kg, intraperitoneal injection, 3 weeks [4]. | Reduced tumor growth (size and weight) with no significant toxicity observed [4]. |
These studies indicate that this compound is well-tolerated at efficacious doses in mouse models over a 20-day study period [2].
This protocol is adapted for assessing the sensitivity of B-ALL cell lines to this compound.
Principle: Measures the metabolic activity of cells as an indicator of viability after drug treatment.
Materials:
Procedure:
This protocol describes the evaluation of this compound in an orthotopic mouse model of high-risk ALL.
Principle: To assess the anti-tumor activity and survival benefit of this compound in a live animal model that recapitulates the human disease.
Materials:
Procedure:
The mechanism of action of this compound involves a cascade of metabolic and signaling events, which can be visualized in the following pathway diagram:
Diagram Title: this compound Mechanism: Inhibiting NAD+ Biosynthesis Leads to Metabolic Collapse and Apoptosis
Key Pathway Interpretations:
STF-118804 is a novel, highly specific nicotinamide phosphoribosyltransferase (NAMPT) inhibitor [1] [2]. NAMPT is the rate-limiting enzyme in the NAD salvage pathway, which is the primary source of NAD biosynthesis in most mammalian tissues [1] [3]. By inhibiting NAMPT, this compound depletes intracellular NAD levels, leading to metabolic collapse and ultimately reduced cancer cell viability and growth [1].
The diagram below illustrates the core mechanism of action of this compound and its downstream effects on key cellular signaling pathways.
This cascade of metabolic disruption and signaling pathway alteration results in potent anti-cancer effects across various preclinical models [1] [4].
The tables below summarize key quantitative findings from preclinical studies on this compound.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cancer Type | Cell Line | Assay Type | Key Measured Effect (IC50 or significant dose) | Reference |
|---|---|---|---|---|
| Pancreatic Ductal Adenocarcinoma (PDAC) | Panc-1, PaTu8988t, SU86.86, Panc04.03 | MTT (72 hours) | Nanomolar range (Panc-1 & PaTu8988t most sensitive) | [1] [3] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Panc-1, PaTu8988t | Trypan Blue / Sulforhodamine B (72 hours) | Reduced viable cell count (nanomolar range) | [1] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Panc-1, PaTu8988t | Soft Agar Colony Formation (14 days) | Concentration-dependent reduction in colony number | [1] |
| Acute Lymphoblastic Leukemia (ALL) | Pediatric ALL patient samples | Cell Viability | IC50: 3.1 - 32.3 nM | [2] |
| Neuroblastoma | NB1691 | Trypan Blue / LDH Assay | Induced cytotoxicity and apoptosis | [4] |
Table 2: Measured Metabolic and Biochemical Changes Post-STF-118804 Treatment
| Parameter Measured | Cell Line / Model | Treatment Duration | Key Findings | Reference |
|---|---|---|---|---|
| NAD+ Levels | Panc-1, PaTu8988t, SU86.86 | 24 hours | Concentration-dependent decrease | [1] |
| ATP Levels | Panc-1, SU86.86 | 48 hours | Significant time-dependent decrease | [1] |
| Glucose Uptake & Lactate Excretion | Panc-1, PaTu8988t, SU86.86 | Not Specified | Significantly reduced | [1] |
| Pathway Phosphorylation (AMPK, mTOR) | Multiple PDAC lines | 48 hours | Increased p-AMPK; Decreased p-mTOR/p-P70S6K | [1] |
| In Vivo Tumor Growth | Mouse orthotopic PDAC model (Panc-1) | 21 days | Reduced tumor size | [1] |
| In Vivo Tumor Growth & Survival | Mouse ALL xenograft model | Not Specified | Inhibited tumor growth, increased survival | [2] |
| In Vivo Tumor Growth | Mouse neuroblastoma xenograft (NB1691) | Not Specified | Blocked tumor growth | [4] |
Below are detailed protocols for key experiments conducted with this compound, based on the information available in the research.
Protocol 1: Measuring the Effect on NAD+ Levels In Vitro This protocol is central to confirming the primary mechanism of action of this compound.
Protocol 2: Assessing Cell Viability and Growth Inhibition (MTT and Clonogenic Assays)
Protocol 3: In Vivo Efficacy Study in an Orthotopic Pancreatic Cancer Model
The experimental data validates this compound as a potent tool for pre-clinical research targeting NAMPT. Its application extends beyond single-agent studies into investigating combination therapies.
Combination Therapy Research: this compound has shown additive effects when combined with standard chemotherapeutic agents like gemcitabine, paclitaxel, and etoposide in pancreatic cancer models [1]. Furthermore, in neuroblastoma research, its combination with AKT or glycolytic pathway inhibitors induced robust, greater-than-additive cell death [4]. This highlights its potential to sensitize cancer cells to other treatments.
Targeting Cancer Stem Cells (CSCs): In an acute lymphoblastic leukemia model, this compound effectively targeted leukemia stem cells [2]. In neuroblastoma, it reduced the formation of neurospheres, which is a functional assay for cancer stem cell self-renewal [4]. This suggests its value in studying strategies to eradicate this treatment-resistant cell population.
The workflow for designing a combination study is outlined below.
1. Compound Profile & Mechanism of Action STF-118804 is a novel, highly specific competitive inhibitor of Nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD salvage synthesis pathway [1]. By inhibiting NAMPT, this compound depletes intracellular NAD and subsequently ATP levels, leading to metabolic collapse, activation of the AMPK pathway, and inhibition of the mTOR signaling pathway [1]. This mechanism is particularly effective in cancers like pancreatic ductal adenocarcinoma (PDAC) that exhibit a high dependency on the NAMPT-mediated NAD salvage pathway.
2. Key Preclinical Efficacy Data The following table summarizes the quantitative findings from in vitro and in vivo studies in pancreatic cancer models [1].
| Model System | Assay/Endpoint | This compound Effect | Notes |
|---|---|---|---|
| In Vitro (PDAC lines: Panc-1, PaTu8988t, etc.) | Cell Viability (MTT assay) | IC~50~ in nanomolar range | Panc-1 and PaTu8988t were most sensitive |
| NAD levels | Concentration-dependent decrease | Correlated with sensitivity | |
| ATP levels | Decreased after 48h | Preceded significant cell death | |
| Colony Formation (Soft Agar) | Concentration-dependent reduction | Up to 80-90% reduction | |
| Glucose Uptake & Lactate Excretion | Significant decrease | Induced metabolic collapse | |
| In Vivo (Orthotopic Panc-1 model) | Tumor Size | Reduced after 21-day treatment | Comparable to FK866 |
| Combination Studies (in vitro) | Viability with Gemcitabine, Paclitaxel, or Etoposide | Additive effect | Not antagonistic |
3. Detailed Experimental Protocols
Protocol 1: In Vitro Viability and Metabolic Assay This protocol assesses the direct anti-proliferative and metabolic effects of this compound.
Protocol 2: Pathway Analysis via Western Blot This protocol validates the mechanism of action by analyzing key signaling pathways.
Protocol 3: In Vivo Efficacy Study in an Orthotopic Model This protocol evaluates the efficacy of this compound in a live animal model.
The diagram below illustrates the mechanism of action of this compound and the key experimental workflows for validating its effects.
The following table summarizes the key solubility data for this compound from major supplier specifications and research literature.
| Solvent | Reported Solubility | Source / Lot Specifics |
|---|---|---|
| DMSO | 20 mg/mL (clear) | Sigma-Aldrich [1] |
| DMSO | 25 mg/mL (54.17 mM) | MedChemExpress [2] |
| DMSO | 61 mg/mL (132.16 mM) | Selleckchem (Batch: S731601) [3] |
| Water | Insoluble | Selleckchem [3] |
| Ethanol | Insoluble | Selleckchem [3] |
Here are answers to specific issues you might encounter.
Q1: What is the best way to prepare a stock solution of this compound? A1: The consensus is to use pure, fresh DMSO.
Q2: My compound won't fully dissolve in DMSO, even after sonication. What should I do? A2: If the powder does not dissolve, consider these steps:
Q3: I need to administer this compound in an animal study. How can I formulate it for in vivo use? A3: Since this compound is insoluble in water, you must use a specialized vehicle. The following in vivo formulation has been validated by a supplier [3]:
Q4: What are the general scientific strategies for dealing with poorly soluble compounds like this compound? A4: The low solubility of new chemical entities is a major challenge in drug development. Common pharmaceutical approaches include [4] [5]:
This diagram outlines a logical, step-by-step approach to diagnosing and resolving this compound solubility problems in your lab.
Q: What is the primary mechanism of action of STF-118804? A: this compound is a highly specific, next-generation inhibitor of Nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the NAD salvage pathway, which is crucial for maintaining cellular NAD levels. By inhibiting NAMPT, this compound depletes intracellular NAD, leading to energy failure (ATP reduction), metabolic collapse, and ultimately, cell death [1] [2].
Table 1: Documented Cytotoxicity (IC50) of this compound in Various Cell Lines
| Cell Line | Cell Type / Cancer | IC50 / Effective Concentration | Assay & Duration | Citation |
|---|---|---|---|---|
| Panc-1 | Pancreatic Ductal Adenocarcinoma | ~12.5 nM | MTT assay, 72h | [1] |
| PaTu8988t | Pancreatic Ductal Adenocarcinoma | ~12.5 nM | MTT assay, 72h | [1] |
| SU86.86 | Pancreatic Ductal Adenocarcinoma | ~25 nM | MTT assay, 72h | [1] |
| NB1691 | Neuroblastoma | Low nanomolar range | Trypan blue exclusion, 72h | [3] |
| NALM-6 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 26 nM | CellTiter-Glo, 72h | [2] |
| Mouse B-ALL | B-cell Acute Lymphoblastic Leukemia | 61-72 nM | CellTiter-Glo, 72h | [2] |
| PBMCs | Human Peripheral Blood Mononuclear Cells | Less sensitive than Panc-1/PaTu8988t | MTT assay, 72h | [1] |
| MEFs | Murine Embryonic Fibroblasts | Less sensitive than Panc-1/PaTu8988t | MTT assay, 72h | [1] |
The following diagram summarizes the key molecular and metabolic consequences of NAMPT inhibition by this compound, leading to cell death.
The following protocols are compiled from methods sections of the cited research.
Protocol 1: In Vitro Cell Viability and Cytotoxicity Assay (MTT/Trypan Blue) [1] [3]
This protocol is used to determine the IC50 of this compound and assess its effect on cell growth.
Protocol 2: Confirming On-Target Effect via NAD/ATP Measurement [1] [3]
This protocol verifies that this compound is engaging its target by measuring the depletion of NAD and ATP.
Protocol 3: In Vivo Efficacy Study in Xenograft Models [1] [5]
Q: I observe low or no cytotoxicity in my experiment. What could be wrong? A: Here are the main factors to check:
Q: What are the best strategies for combining this compound with other agents? A: Preclinical data suggests synergistic or additive effects with several drug classes. The key is to target complementary pathways.
Table 2: Reported Combination Strategies with this compound
| Combination Partner | Target/Pathway | Observed Effect | Research Context |
|---|---|---|---|
| Gemcitabine, Paclitaxel, Etoposide | DNA/Cell Division | Additive decrease in cell viability and growth | Pancreatic Cancer [1] |
| AMPK Activator (e.g., A769662) | Energy Sensor (AMPK) | Potentiated cell death | Pancreatic Cancer [1] |
| mTOR Inhibitor (e.g., Rapamycin) | Protein Synthesis/Growth (mTOR) | Potentiated cell death | Pancreatic Cancer [1] |
| Glycolytic Inhibitor (e.g., 2-DG) | Glucose Metabolism | Greater-than-additive cell death | Neuroblastoma [3] [5] |
| AKT Inhibitor | Pro-survival (AKT) | Greater-than-additive cell death | Neuroblastoma [3] |
| Cytarabine, Dasatinib | DNA Synthesis / BCR-ABL | Enhanced anti-leukemic efficacy | Pediatric Leukemia (with OT-82, a related NAMPTi) [6] |
Q: How should I handle and store this compound? A: Based on vendor and research data [7] [2]:
The table below summarizes IC50 values and key experimental conditions for STF-118804 from published studies.
| Cell Line / System | Reported IC50 / Effective Concentration | Assay Type | Incubation Time | Key Findings | Citation |
|---|---|---|---|---|---|
| B-ALL cell lines (e.g., MV411) | Low nanomolar range (specific values not stated) | Cell viability (CellTiter-Blue, CellTiter-Fluor) | 72 hours | Reduces viability; induces apoptosis without cell cycle arrest. | [1] |
| Pediatric B-ALL patient samples | Low nanomolar range | Cell viability (WST-1) | 48 hours | Confirmed sensitivity of primary leukemic cells. | [1] |
| PDAC lines (Panc-1, PaTu8988t) | ~5-25 nM (estimated from graph) | MTT assay, Trypan blue exclusion, Sulforhodamine B | 72 hours (viability), 10 days (colony formation) | Reduces viability, growth, and colony formation in soft agar. | [2] |
| PDAC lines (SU86.86) | ~100 nM (estimated from graph) | MTT assay | 72 hours | Less sensitive than Panc-1 and PaTu8988t. | [2] |
| Neuroendocrine Neoplasm lines (Kelly, NH-6, NCI-H82) | Active in nanomolar range (specific values not stated) | Annexin V Apoptosis Assay, Metabolic Analysis | 48 hours | Induces apoptosis; reduces NAD+ and ATP levels. | [3] |
Based on the studies, a typical protocol for determining the IC50 of this compound using cell viability assays is as follows [1] [2]:
The concept of "50% inhibition" requires clear definition in your experimental setup. The most common and pharmacologically relevant definition is the relative IC50, which is the concentration that reduces the response halfway between the top (no inhibitor) and bottom (maximum inhibition) plateaus of your specific dose-response curve [4]. Ensure your data defines these plateaus for an accurate calculation.
This compound is a highly specific inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway [1] [6]. Inhibition of NAMPT triggers a cascade of metabolic and signaling events, which the following diagrams illustrate.
The metabolic collapse subsequently activates critical cellular signaling pathways.
The provided protocols and data should serve as a robust starting point. For highly context-specific results, you may need to optimize parameters like cell density and drug incubation time for your specific models.
This compound is a highly specific, next-generation inhibitor of the enzyme Nicotinamide phosphoribosyltransferase (NAMPT) [1] [2]. NAMPT is the rate-limiting enzyme in the NAD salvage pathway, a critical process for maintaining cellular NAD levels [1]. By inhibiting NAMPT, this compound depletes intracellular NAD, leading to metabolic collapse, a drop in ATP, and ultimately, reduced cancer cell viability [1].
The diagram below illustrates this mechanism and its downstream effects on key signaling pathways.
The following table summarizes the anti-cancer efficacy of this compound from preclinical studies [1].
| Model System | Cell Lines / Details | Exposure Time | IC₅₀ / Effect | Key Findings |
|---|---|---|---|---|
| In Vitro (PDAC) | Panc-1, PaTu8988t | 72 hours | ~Low nanomolar range | Reduced viability, colony formation in soft agar, and induced metabolic collapse. |
| In Vitro (PDAC) | SU86.86 | 72 hours | ~Higher nanomolar range | Demonstrated similar effects but required higher concentrations, indicating variable sensitivity. |
| In Vivo (Mouse) | Panc-1 orthotopic model | 25 mg/kg, twice daily for 21 days | Significant reduction in tumor size | Showed efficacy comparable to the NAMPT inhibitor FK866. |
Here are detailed methodologies for key experiments cited in the research.
This protocol is adapted from studies that used CellTiter-Blue (a resazurin-based assay) to test this compound [1] [2].
This method was used to demonstrate this compound's effect on AMPK and mTOR pathways [1].
A critical issue when using reduction-based viability assays (like MTT or resazurin) with drugs that have antioxidant properties is chemical interference, which can lead to false-negative results [3].
Q1: What is the solvent used to dissolve this compound, and what is a typical stock concentration? A: this compound is typically dissolved in DMSO. A common stock concentration is 61 mg/mL (132.16 mM) [2]. Always ensure the final DMSO concentration in cell culture is non-toxic (usually ≤0.1%).
Q2: How can I confirm that the observed cell death is specifically due to NAMPT inhibition? A: The gold-standard rescue experiment is to supplement the culture with nicotinamide mononucleotide (NMN), the product of the NAMPT reaction. If cell death is specifically caused by NAMPT inhibition, adding exogenous NMN should bypass the blockade and restore NAD levels, thereby preventing cell death [1].
Q3: My viability assay shows high signal in treated wells, but the cells look dead under the microscope. What should I do? A: This is a classic sign of assay interference. Immediately implement the protocol modification described in the troubleshooting section above (washing cells before adding the assay reagent). Also, confirm your results using an alternative, non-reduction-based viability assay, such as the CellTiter-Fluor Assay which measures live-cell protease activity [4] [2].
What is STF-118804's mechanism of action? this compound is a highly specific, competitive inhibitor of the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) [1] [2]. NAMPT is the rate-limiting enzyme in the primary NAD salvage pathway in mammals. By inhibiting NAMPT, this compound blocks the production of nicotinamide mononucleotide (NMN) from nicotinamide (NAM), leading to a depletion of intracellular NAD pools. This depletion causes metabolic collapse, energy stress, and ultimately, cell death [3].
What is a typical IC₅₀ range for this compound? Sensitivity varies by cell line. In pancreatic ductal adenocarcinoma (PDAC) models, the IC₅₀ for cell viability was in the low nanomolar range. Some lines like Panc-1 and PaTu8988t were more sensitive, while others like SU86.86 were less sensitive [3].
How quickly does this compound deplete NAD levels? NAD depletion occurs in a time-dependent manner. Significant reductions (up to 75%) can be observed within 12 hours of treatment, with further depletion occurring by 24 hours [3].
Can the effects of this compound be rescued? Yes. The study confirmed that the effects on cell viability and pathway activation are on-target. Adding exogenous Nicotinamide Mononucleotide (NMN), the product of the NAMPT reaction, successfully restored NAD levels and blocked both the activation of the AMPK pathway and the decrease in cell viability induced by this compound [3].
Does this compound show efficacy in combination therapies? Yes, the research indicates additive effects when this compound is combined with several standard chemotherapeutic agents, including gemcitabine, paclitaxel, and etoposide, in pancreatic cancer models [3].
The following table summarizes the key kinetic parameters of this compound-induced NAD depletion and its downstream effects on cell viability [3].
| Parameter | Panc-1 Cells | PaTu8988t Cells | SU86.86 Cells |
|---|---|---|---|
| NAD Reduction (after 24h) | Significant depletion | ~75% reduction at 12h | ~75% reduction at 12h |
| ATP Reduction (onset) | Significant decrease after 48h | Information Not Specified | Significant decrease after 48h |
| Cell Viability Impact (72h) | IC₅₀ in nanomolar range | IC₅₀ in nanomolar range | Less sensitive (higher IC₅₀) |
This protocol is adapted from the methodology used to generate the data above [3].
The diagram below illustrates the mechanism of action and downstream signaling consequences of NAMPT inhibition by this compound, based on the described research [3].
Diagram: this compound triggers metabolic stress and inhibits growth by depleting NAD and ATP, activating AMPK, and inhibiting mTOR. This can be reversed by adding NMN.
STF-118804 is a novel, highly specific competitive inhibitor of Nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway [1] [2]. Its core mechanism and resulting metabolic effects are summarized below.
| Aspect | Description |
|---|---|
| Primary Target | Nicotinamide phosphoribosyltransferase (NAMPT) [1] [2]. |
| Mechanism of Action | Competitively inhibits NAMPT, blocking the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a key precursor for NAD+ [1] [2]. |
| Key Metabolic Outcome | Induces metabolic collapse in Pancreatic Ductal Adenocarcinoma (PDAC) cells [1]. |
| NAD+ Depletion | Reduces NAD+ levels in a concentration and time-dependent manner (e.g., ~75% reduction in sensitive lines after 12h) [1]. |
| Glycolytic Impairment | Decreases glucose uptake and lactate excretion [1]. |
| Energy Crisis | Lowers intracellular ATP levels, with significant depletion observed after 48 hours [1]. |
| Signaling Pathway Alterations | Activates AMPK (phosphorylation at Thr172) and inhibits mTOR pathway (reduced phosphorylation of mTOR and P70S6K) [1]. |
| In Vivo Efficacy | Reduces orthotopic pancreatic tumor size in mice after 21 days of treatment [1]. |
Here is a detailed guide for key experiments, presented in a FAQ format.
Objective: To measure the direct effects of this compound on cell viability, NAD+ levels, and energy metabolism.
Detailed Protocol:
Cell Viability (MTT Assay)
NAD+/NADH Measurement
ATP Level Quantification
Glycolytic Function (Seahorse XF Analyzer)
Troubleshooting Guide:
| Issue | Potential Cause | Solution |
|---|---|---|
| Low potency across cell lines. | Differential reliance on NAMPT vs. other NAD+ synthesis pathways (Preiss-Handler or de novo) [4]. | Pre-test cell lines for NAMPT expression. Combine with inhibitors of other pathways (e.g., NAPRTi) [4]. |
| High cytotoxicity in control cells. | Off-target effects or excessive concentration. | Titrate the drug concentration. Use control cell lines (e.g., MEFs, HPNE) to establish a therapeutic window [1]. |
| No change in NAD+ despite cell death. | Cell death may occur via off-target mechanisms. | Use exogenous NMN (1 mM) for rescue experiments. If NMN restores viability/NAD+, the effect is on-target [1] [3]. |
| High data variability in ATP assays. | Inconsistent cell lysis or timing. | Use an automated cell counter to normalize cell numbers. Ensure consistent treatment duration across replicates [3]. |
Objective: To confirm that the observed effects are specifically due to NAMPT inhibition and subsequent NAD+ depletion.
Detailed Protocol:
NMN Rescue Experiment
Analysis of Downstream Signaling (Western Blot)
The following diagram illustrates the core signaling pathways affected by this compound, as described in the research [1]. You can use this DOT script to generate the diagram for your reports.
Diagram Title: this compound Mechanism and Signaling Pathway
This diagram shows how this compound inhibits NAMPT, leading to NAD+ depletion. This causes a metabolic collapse (impaired glycolysis and ATP depletion) that activates AMPK and inhibits the mTOR/P70S6K axis, ultimately reducing cell viability. The dashed line shows how adding exogenous NMN can bypass the inhibition and rescue the cells.
The preclinical data suggests several promising research directions:
The primary identified mechanism of resistance to STF-118804 and other NAMPT inhibitors is the acquisition of point mutations in the NAMPT gene. The following table summarizes a key mutation and its functional consequences.
| NAMPT Mutation | Resistance Profile | Proposed Molecular Mechanism | Key Experimental Evidence |
|---|
| H191R [1] | Confers cross-resistance to diverse NAMPT inhibitors (FK866, CHS-828, GNE-617, and this compound) [1]. | Alters NAMPT's interaction with binding partners (POTEE, beta-actin), potentially reducing drug affinity without affecting basal enzyme activity or NAD+ levels [1]. | • Whole-exon sequencing identified the H191R mutation in resistant cells [1]. • Immunoprecipitation & mass spectrometry showed disrupted protein-protein interactions in mutant cells [1]. |
Other mutations reported for first-generation NAMPT inhibitors (e.g., G217R, D93del, Q388R) provide context for potential resistance, though their direct link to this compound is less established [1].
For researchers encountering potential resistance in their models, the following workflow and detailed protocols can guide the investigation.
This protocol is adapted from a study that generated FK866-resistant HCT116 cells, a method applicable to this compound [1].
After establishing a resistant line, confirm the phenotype and identify the cause.
NAMPT gene.NAMPT coding region. Align sequences to the reference to identify single-nucleotide variants (SNVs) or indels. The H191R mutation is a key candidate to check [1].Q1: My resistant cell line shows no known NAMPT mutations. What else could cause resistance? While mutations are a primary mechanism, consider these alternatives:
Q2: How can I overcome or prevent this compound resistance in my models?
The table below summarizes the key physical characteristics and standard preparation methods for STF-118804 based on the information from several research chemical suppliers.
| Parameter | Specification |
|---|---|
| Molecular Weight | 461.53 g/mol [1] [2] [3] |
| Solubility in DMSO | ~46-61 mg/mL (100-132 mM) [1] [4] [3] |
| Solubility in Water | Insoluble [1] |
| Solubility in Ethanol | Insoluble [1] |
| Standard Stock Concentration | 10-100 mM in DMSO [5] [6] [3] |
| Purity | ≥98% [5] [4] [2] |
| Recommended Storage | -20°C (solid and solution) [5] [4] [2] |
| Solution Stability | Up to 3 months at -20°C for DMSO solutions [4] |
Here is a consolidated protocol for preparing a 10 mM this compound stock solution:
This workflow outlines the key stages of the preparation process:
Q1: What is the typical final working concentration of this compound in cell culture assays? A1: Based on the literature, this compound is effective at low nanomolar (nM) concentrations. Cell viability assays for various cancer cell lines (e.g., B-ALL, pancreatic cancer) typically use concentrations ranging from ~6.25 nM to 100 nM [1] [7].
Q2: My stock solution has been through multiple freeze-thaw cycles. Should I still use it? A2: It is not recommended. To ensure stability and potency, it is best to use freshly prepared stock solutions. Supplier Focus Biomolecules notes that solutions in DMSO are stable for up to 3 months when stored at -20°C [4]. Using single-use aliquots is the best practice to avoid repeated freeze-thaw cycles.
Q3: The powder or solution has an unusual appearance. What should I do? A3: Do not use it. The solid should be a "white to light yellow" color [5]. If the powder looks different or your solution is not clear, contact the supplier for batch-specific information.
The table below summarizes the key findings from a study that evaluated STF-118804 and FK866 in models of pancreatic ductal adenocarcinoma (PDAC) [1] [2] [3].
| Feature/Aspect | This compound | FK866 |
|---|---|---|
| Inhibitor Type | Novel, competitive, "next-generation" NAMPT inhibitor [1] [2] | First-generation, non-competitive NAMPT inhibitor [1] [2] |
| In Vitro Efficacy (PDAC cells) | Reduced cell viability and colony formation in soft agar at nanomolar concentrations [1] [2] | Previously shown to decrease pancreatic cancer cell viability [1] [2] |
| In Vivo Efficacy (PDAC) | Reduced tumor size in an orthotopic mouse model after 21 days of treatment [1] [2] | Reduced tumor size in an orthotopic mouse model after 21 days of treatment [1] [2] |
| Metabolic Impact | Depleted NAD+, decreased glucose uptake, lactate excretion, and ATP levels, leading to metabolic collapse [1] [2] | Information not available in the provided search results for direct comparison. |
| Pathway Modulation | Activated AMPK pathway and inhibited mTOR pathway [2] | Information not available in the provided search results for direct comparison. |
| Combination with Chemo | Additive effect in decreasing cell viability when combined with paclitaxel, gemcitabine, and etoposide [1] [2] | Information not available in the provided search results for direct comparison. |
Both this compound and FK866 target Nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. Many cancer cells rely on this pathway to maintain high levels of NAD+, a crucial cofactor for energy metabolism and cell survival [1] [2]. Inhibiting NAMPT depletes cellular NAD+, leading to metabolic collapse and cell death.
The core experimental workflow and mechanistic consequences of NAMPT inhibition are illustrated below.
Key experimental evidence supporting the efficacy of these inhibitors includes:
A critical consideration in drug development is resistance. A 2018 study demonstrated that cancer cells with acquired resistance to FK866 can also become cross-resistant to other NAMPT inhibitors, including this compound [4]. This cross-resistance was linked to specific point mutations in the NAMPT gene (e.g., H191R) that can prevent the inhibitor from binding effectively [4]. This suggests that while this compound is a potent inhibitor, its clinical application might be challenged by pre-existing or acquired resistance mechanisms shared with earlier-generation compounds.
The available evidence indicates that This compound demonstrates potent anti-cancer efficacy comparable to FK866 in preclinical pancreatic cancer models. Its characterization as a "next-generation" and "highly specific" inhibitor suggests it may represent a refined compound, though the provided studies do not establish a definitive clinical superiority over FK866.
For your research, the following points are crucial:
The high specificity of STF-118804 for NAMPT has been consistently validated through multiple rigorous experimental approaches, which are summarized in the table below.
| Validation Method | Experimental Description | Key Outcome / Result |
|---|---|---|
| Genetic Rescue [1] | Genome-scale shRNA screen (using ~25 shRNAs/gene) to find genes conferring resistance/sensitivity. | NAMPT identified as primary target; shRNAs against NAMPT conferred significant resistance to this compound. |
| NMN Rescue [2] [3] | Addition of nicotinamide mononucleotide (NMN), the direct enzymatic product of NAMPT. | Reversed cytotoxicity & NAD+ depletion; restored cell viability and NAD+ levels, confirming on-target activity. |
| Metabolic Consequence [2] | Measurement of intracellular NAD+ levels after treatment. | Dose-dependent NAD+ reduction; confirmed engagement with the intended metabolic pathway. |
| Selectivity Profile [1] | Testing on a panel of B-cell acute lymphoblastic leukemia (B-ALL) cell lines. | High potency (low nM IC₅₀) in most lines; specific profile, with some resistant lines suggesting potential biomarker differences. |
This compound has shown potent anti-tumor activity across various cancer types in vitro and in vivo. The following table summarizes key quantitative data from preclinical studies.
| Cancer Type | In Vitro Model (Cell Line) | In Vitro Potency (IC₅₀ / EC₅₀) | In Vivo Model | In Vivo Dosing & Key Result |
|---|---|---|---|---|
| Acute Lymphoblastic Leukemia (ALL) [1] | NALM-6 (human) | 0.026 µM [4] | Orthotopic xenotransplant mouse model | 50 mg/kg, s.c., 20 days; improved survival [4] [1] |
| Pancreatic Ductal Adenocarcinoma (PDAC) [2] | Panc-1, PaTu8988t | ~12.5 - 25 nM [2] | Orthotopic mouse model (Panc-1) | 25 mg/kg, i.p., 3 weeks; reduced tumor growth [2] [4] |
| Neuroblastoma [3] | NB1691 | ~50 nM (approx. from viability assay) | Mouse xenograft model (NB1691) | 5 mg/kg, i.p., 21 days; blocked tumor growth [3] |
For your experimental work, here are the detailed methodologies from key studies:
This compound exerts its anti-tumor effects by potently inhibiting NAMPT, the rate-limiting enzyme in the NAD+ salvage synthesis pathway. This diagram illustrates the key signaling pathways affected:
The primary molecular and cellular consequences of this mechanism include:
For researchers aiming to replicate or build upon these findings, here are the methodologies for key experiments from the cited studies.
Cell Viability Assays (MTT and Trypan Blue)
NAD+ and ATP Level Measurement
Anchorage-Independent Growth (Soft Agar Assay)
Western Blot Analysis for Pathway Activation
The primary mechanism of this compound triggers a cascade of biological events leading to cancer cell death, which can be visualized in the following pathway.
This compound belongs to a class of targeted cancer therapeutics. Here's how it compares with other notable NAMPT inhibitors.
| Inhibitor | Reported IC₅₀ / Potency | Key Characteristics & Evidence |
|---|---|---|
| This compound | Nanomolar range (cell viability) [1] | "Highly specific next-generation" inhibitor; shows efficacy in pancreatic cancer and high-risk acute lymphoblastic leukemia models; activates AMPK and inhibits mTOR [1] [2]. |
| FK866 (Daporinad) | 0.09 nM (enzyme IC₅₀) [3] | Well-characterized first-generation, non-competitive inhibitor; used as a benchmark in studies; showed reduced tumor size in vivo but associated with clinical limitations like thrombocytopenia [1] [4] [5]. |
| CHS-828 (GMX1778) | < 25 nM (enzyme IC₅₀) [3] | A competitive inhibitor; showed potent cytotoxic and anticancer activity in preclinical models [3]. |
| OT-82 | Single-digit nanomolar range (cell viability) [5] | Novel oral inhibitor; reported favorable toxicity profile in preclinical studies, particularly for hematological malignancies; depletes NAD and impairs DNA damage repair [5]. |
| GNE-617 | 5 nM (enzyme IC₅₀) [3] | A specific NAMPT inhibitor with demonstrated efficacy in cancer xenograft models [3]. |
This compound is established as a highly specific research tool in preclinical cancer studies. Its efficacy has been demonstrated in multiple cancer types, including pancreatic ductal adenocarcinoma (PDAC) and high-risk acute lymphoblastic leukemia [1] [2]. A 2022 study also showed it induces cell death and blocks tumor growth in neuroblastoma models, downregulating N-MYC and abrogating AKT activation [6].
Research indicates that NAMPT inhibition is a valid therapeutic strategy, particularly for tumors reliant on the NAD salvage pathway due to lack of alternative pathways. Combining NAMPT inhibitors with other agents is a promising strategy; this compound showed additive effects with chemotherapeutics like gemcitabine, paclitaxel, and etoposide in pancreatic cancer models [1].
The table below summarizes the key findings from preclinical studies on STF-118804 combination therapies.
| Combination Drug | Cancer Type | Observed Effect | Experimental Model | Key Findings/Mechanism |
|---|---|---|---|---|
| Paclitaxel, Gemcitabine, Etoposide [1] [2] | Pancreatic Ductal Adenocarcinoma (PDAC) | Additive | In vitro (Panc-1, PaTu8988t, SU86.86 PDAC lines) [1] | Combination more effectively decreased cell viability and growth than single agents [1]. |
| AKT Inhibitor, Glycolytic Pathway Inhibitor [3] | Neuroblastoma (NB) | Robust, greater-than-additive cell death | In vitro (high-risk neuroblastoma cell lines) [3] | Enhanced induction of apoptosis; this compound alone downregulated N-MYC and abrogated AKT activation [3]. |
The additive effects summarized above were demonstrated through standard preclinical in vitro assays.
The following diagrams illustrate the mechanism of action of this compound and a generalized workflow for testing its combination effects, as described in the research.
| Cancer Model | Experimental Context | Key Findings & Efficacy Data | Citation |
|---|---|---|---|
| High-Risk B-ALL | In vitro (patient samples) | IC50: 3.1 - 32.3 nM (reduced viability in pediatric ALL samples) | [1] |
| In vitro (B-ALL cell lines) | IC50: 2.6 - 9.2 nM in sensitive lines (SEM, KP-Y-RL, Nalm6, etc.); IC50 >10,000 nM in resistant lines (REH, SUP-B15) | [1] | |
| In vivo (mouse xenograft) | Improved survival in an orthotopic model of high-risk ALL | [1] [2] | |
| T-ALL | In vitro (cell lines) | Demonstrated cytotoxicity as part of a panel of NAMPT inhibitors (FK866 showed the greatest effect) | [3] |
| Pancreatic Cancer (PDAC) | In vitro (cell lines) | IC50 in nanomolar range; reduced viability, growth, and colony formation in soft agar | [4] [5] |
| In vivo (orthotopic mouse model) | Reduced tumor size after 21 days of treatment at 25 mg/kg (i.p.) | [4] [2] |
This compound exerts its anti-cancer effects by potently and specifically inhibiting the enzyme NAMPT (Nicotinamide Phosphoribosyltransferase).
The diagram below illustrates the mechanism of action of this compound.
Key experimental protocols used to generate this data include:
The most direct comparator found in the search results is FK866 (also known as Daporinad), a first-generation NAMPT inhibitor.
| Agent | Generation | Key Preclinical Evidence in Leukemia | Notable Findings |
|---|---|---|---|
| This compound | Next-generation | Effective in high-risk B-ALL models; targets leukemia stem cells [1]. | Reported high specificity; improved survival in aggressive xenograft models [1]. |
| FK866 | First-generation | Shows nanomolar cytotoxicity in B- and T-ALL cell lines and PDX cells [6] [3]. | Significantly reduced disease burden and prolonged survival in T-ALL PDX mouse models [3]. |
While both are potent, this compound was identified as a next-generation inhibitor through high-throughput phenotypic screening, suggesting a refined approach to its discovery [1].
It is important to note that the evidence for this compound is currently at the preclinical stage, primarily from in vitro studies and animal models. As of the latest publications, it has not yet progressed to clinical trials in humans [1].
| Cancer Model | Key Metabolic Effects (In Vitro) | Key In Vivo Findings | Citation |
|---|
| Pancreatic Ductal Adenocarcinoma (PDAC) | - Reduces NAD+ levels [1]
| Inhibitor | Key Characteristics / Findings | Citation |
|---|
| This compound | - "Novel competitive" and "highly specific" [2] [1]
This compound specifically targets nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the primary NAD+ salvage pathway. Inhibition of NAMPT triggers a cascade of metabolic disruptions, visually summarized below.
This metabolic disruption activates energy-sensing pathways like AMPK and inhibits anabolic pathways like mTOR, ultimately leading to cell death [1] [4]. The effect can be reversed by adding nicotinamide mononucleotide (NMN), confirming the on-target mechanism [2] [1].
Researchers can use these standard methodologies to evaluate NAMPT inhibitors like this compound.
This compound demonstrates strong potential as an investigational cancer therapeutic, particularly for aggressive, metabolic-dependent cancers.
The table below summarizes the key experimental data validating the tumor size reduction and efficacy of this compound across different models.
| Cancer Model | Experimental Setup | Treatment Regimen | Key Findings on Tumor Size/Growth | Additional Effects |
|---|---|---|---|---|
| Pancreatic Ductal Adenocarcinoma (PDAC) [1] [2] [3] | Orthotopic mouse model (Panc-1 cells implanted in pancreas) [1] | 25 mg/kg, intraperitoneal injection, for 21 days [1] | Reduced tumor size after 21 days [1] | Additive effect in decreasing cell viability with gemcitabine, paclitaxel, etoposide [1] |
| Neuroblastoma (NB) [4] | Mouse xenograft model (NB1691 cells) [4] | Not specified in excerpt, study confirmed in vivo efficacy [4] | Blocked tumor growth [4] | Reduced N-MYC levels, abrogated AKT activation; potent combination with AKT/glycolytic inhibitors [4] |
| Acute Lymphoblastic Leukemia (ALL) [5] | Orthotopic xenotransplant model of high-risk ALL [5] | 50 mg/kg, subcutaneous, for 20 days [6] | Improved survival, inhibited tumor growth, and reduced leukemia stem cells [5] | Identified via phenotypic and functional genomic screens [5] |
For the core studies validating tumor size reduction, the main methodologies were:
This compound is a highly specific competitive inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway [1] [5]. By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, which is crucial for energy metabolism and DNA repair, leading to metabolic collapse and cancer cell death [1]. The diagram below illustrates this mechanism and its downstream effects on key signaling pathways.